molecular formula C17H13ClN2O3 B14549555 N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide CAS No. 62004-31-3

N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide

Cat. No.: B14549555
CAS No.: 62004-31-3
M. Wt: 328.7 g/mol
InChI Key: RWXDKJWPWHXGFI-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenoxy group, a cyano group, and a hydroxybutenamide moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with potassium hydroxide to form the phenoxide ion, which then reacts with 3,4-dichloronitrobenzene to produce the intermediate compound . This intermediate undergoes further reactions, including nitration and reduction, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and hydroxybutenamide moieties differentiate it from other chlorophenoxy compounds, providing unique opportunities for chemical modifications and applications in various fields.

Properties

CAS No.

62004-31-3

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide

InChI

InChI=1S/C17H13ClN2O3/c1-11(21)16(10-19)17(22)20-13-4-8-15(9-5-13)23-14-6-2-12(18)3-7-14/h2-9,21H,1H3,(H,20,22)

InChI Key

RWXDKJWPWHXGFI-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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